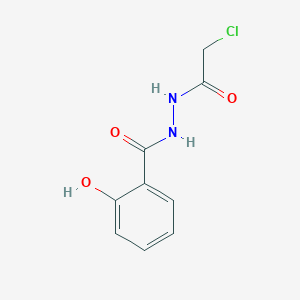
N'-(2-chloroacetyl)-2-hydroxybenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(2-chloroacetyl)-2-hydroxybenzohydrazide is a chemical compound that belongs to the class of acetylhydrazones. These compounds are characterized by the presence of an acetyl group (CH3CO-) linked to a hydrazide moiety (NH-NH2). The specific structure of N'-(2-chloroacetyl)-2-hydroxybenzohydrazide suggests that it would contain a chloroacetyl group attached to a hydrazide functional group, which is further connected to a hydroxy-substituted benzene ring.
Synthesis Analysis
The synthesis of related hydrazone compounds typically involves the condensation reaction of an appropriate aldehyde or ketone with a hydrazide. For instance, the synthesis of 3-chloro-N'-(2-hydroxy-6-pentadecylbenzylidene)benzothiophene-2-carbohydrazide was achieved by reacting 2-hydroxy-6-pentadecylbenzaldehyde with 3-chloro-1-benzothiophene-2-carboxylic acid hydrazide . Similarly, the synthesis of N'-(2-chloroacetyl)-2-hydroxybenzohydrazide would likely involve the reaction of 2-hydroxybenzaldehyde with chloroacetic acid hydrazide under suitable conditions.
Molecular Structure Analysis
The molecular structure of hydrazone compounds is often confirmed using techniques such as X-ray crystallography, IR, NMR spectroscopy, and mass spectrometry. For example, the structure of N'-(2-methoxy-benzylidene)-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic hydrazide was characterized by X-ray single crystal diffraction and spectroscopic methods . The molecular geometry can also be optimized using computational methods like density functional theory (DFT), which provides insights into the electronic structure and properties of the molecule.
Chemical Reactions Analysis
Hydrazone compounds can participate in various chemical reactions due to their reactive functional groups. They can form complexes with metal ions, as seen in the synthesis of metal complexes with a ligand derived from a similar hydrazone . The reactivity of the hydrazide group also allows for further chemical modifications, such as cyclization reactions to form heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of hydrazone compounds, including N'-(2-chloroacetyl)-2-hydroxybenzohydrazide, can be deduced from their structural features. These compounds typically exhibit solid-state behavior at room temperature and may show varying solubility in organic solvents. The presence of functional groups like hydroxyl and chloroacetyl influences their chemical reactivity and interactions with biological targets, which can be explored for potential pharmacological activities .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
N'-(2-chloroacetyl)-2-hydroxybenzohydrazide serves as a versatile scaffold in the synthesis of various compounds with significant biological activities. It has been used to produce pyridine, chromene, and thiazole derivatives with potent antimicrobial and antioxidant properties. For example, the thiazole derivative showcased remarkable anti-bacterial and antifungal activities against S. aureus, B. subtilis, and C. albicans. This combination of salicylic acid hydrazide and thiazole moieties indicated impressive antioxidant activity as well (El-Hagrassey et al., 2022).
In another study, N'-(2-chloroacetyl)-2-cyanoacetohydrazide, derived from the reaction of cyanoacetylhydrazine with chloroacetyl chloride, was used as a key synthon in synthesizing new thiophene, pyran, thiazole, and some fused heterocyclic derivatives. These compounds were tested for their antitumor activity against various human tumor cell lines, and some exhibited higher inhibitory effects than the control drug, doxorubicin (Mohareb et al., 2012).
Propiedades
IUPAC Name |
N'-(2-chloroacetyl)-2-hydroxybenzohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O3/c10-5-8(14)11-12-9(15)6-3-1-2-4-7(6)13/h1-4,13H,5H2,(H,11,14)(H,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVIAMOPKVYHXAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)CCl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20360673 |
Source


|
| Record name | N'-(2-chloroacetyl)-2-hydroxybenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20360673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2-chloroacetyl)-2-hydroxybenzohydrazide | |
CAS RN |
28669-13-8 |
Source


|
| Record name | N'-(2-chloroacetyl)-2-hydroxybenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20360673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

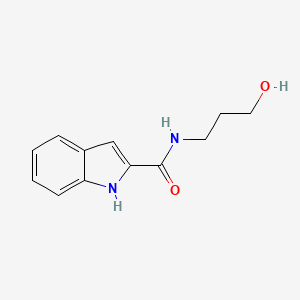
![3-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B1299465.png)



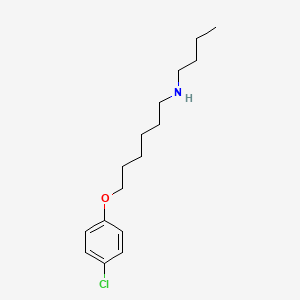

![2-[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid](/img/structure/B1299485.png)
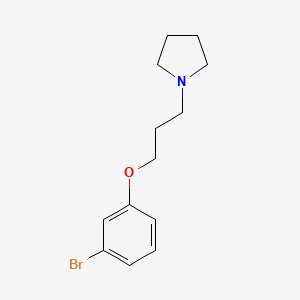
![1-[3-(2,3-Dimethyl-phenoxy)-propyl]-piperazine](/img/structure/B1299489.png)
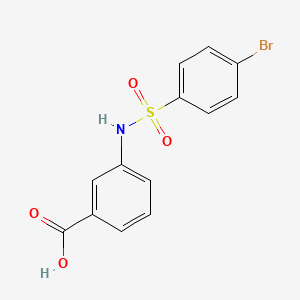
![7-Mercapto-2-phenyl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B1299501.png)

![1-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid](/img/structure/B1299505.png)